molecular formula C18H17Cl2NO B1359618 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-78-0

2,4-Dichloro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1359618
M. Wt: 334.2 g/mol
InChI Key: WFLLLHAFLPJWHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although this compound is not 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone, the method of synthesis could potentially be adapted for the synthesis of related compounds by altering the substituents used in the reaction.

Molecular Structure Analysis

The structure of the synthesized pyrrole derivative in the first paper was characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies were also performed to predict the spectral and geometrical data of the compound, showing a high correlation with experimental data. This suggests that similar analytical and computational methods could be employed to analyze the molecular structure of 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone.

Chemical Reactions Analysis

The second paper investigates the photoinitiated reactions of 2,4-pyridinedicarbonitrile with benzophenone under different pH conditions . The study found that the reaction pathway and the products formed (substitution vs. reduction) are highly dependent on the pH of the solution. This indicates that the chemical behavior of benzophenone derivatives, including 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone, could also be influenced by the pH of the environment in which they react.

Physical and Chemical Properties Analysis

The first paper provides information on the electrochemical properties of the synthesized pyrrole derivative, indicating good inhibition efficiency on steel surfaces . This suggests that 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone might also exhibit similar properties, potentially serving as a corrosion inhibitor. However, specific studies on the physical and chemical properties of 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone would be required to confirm this.

Scientific Research Applications

Environmental Impact and Toxicology

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) is widely used as a herbicide in agricultural and urban settings. Research has focused on its toxicology, mutagenicity, and environmental fate, with the USA being a significant contributor to this body of work. Studies have explored its effects on gene expression, resistance to herbicides, and impact on non-target aquatic species. Future research is likely to delve deeper into molecular biology aspects, particularly gene expression and the assessment of exposure in humans and other vertebrates (Zuanazzi, Ghisi, & Oliveira, 2020).

Health Concerns and Safety Evaluations

  • The safety of benzophenone, a component structurally related to the 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone, has been evaluated concerning its use in flavorings and cosmetics. While some studies have raised concerns about potential health effects, including endocrine disruption and carcinogenicity, regulatory bodies have established tolerable daily intake levels based on current evidence. These evaluations underscore the importance of continuous monitoring and assessment of the safety of such compounds (Silano et al., 2017).

Analytical and Environmental Chemistry

  • Research has also focused on the analytical methods and occurrence of organic UV-filters like benzophenone in the environment, highlighting the need for better understanding the risks associated with their widespread use in personal care products. These studies emphasize the importance of developing and applying advanced analytical techniques to monitor and understand the environmental fate of such chemicals (Ramos, Homem, Alves, & Santos, 2015).

Safety And Hazards

The safety data sheet (SDS) for 2,4-Dichloro-3’-pyrrolidinomethyl benzophenone includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLLLHAFLPJWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643218
Record name (2,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-78-0
Record name Methanone, (2,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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